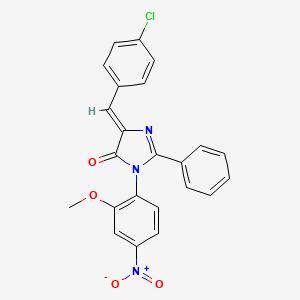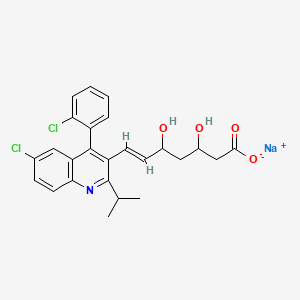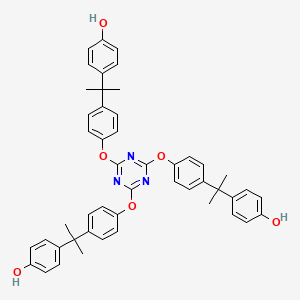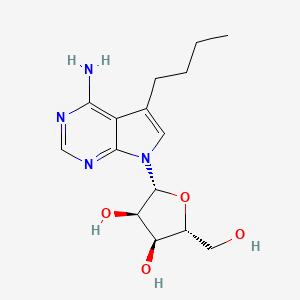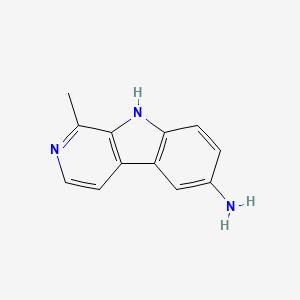
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring. It is known for its significant biological activities and has been the subject of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring system . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro-beta-carbolines, and various substituted indoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Industry: The compound is used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
作用機序
The mechanism of action of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as CYP450, which plays a role in drug metabolism . Additionally, it can intercalate with DNA, affecting gene expression and cellular functions . The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and enhance neurotrophic factor expression .
類似化合物との比較
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound of the beta-carbolines, known for its biological activities.
1-Methyl-9H-pyrido(3,4-b)indole:
2-Methyl-beta-carboline: Another derivative with distinct pharmacological effects.
Uniqueness
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- stands out due to its specific amino and methyl substituents, which confer unique biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a valuable tool in scientific research.
特性
CAS番号 |
102206-91-7 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
1-methyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3 |
InChIキー |
ZPIXSVIDESIDHF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


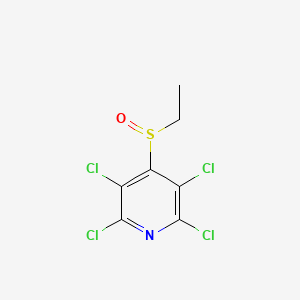
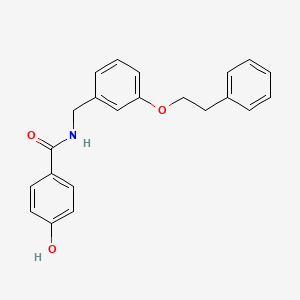
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
